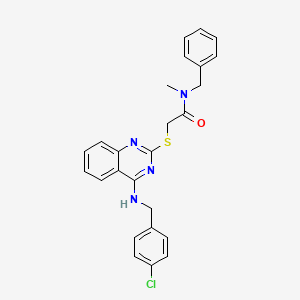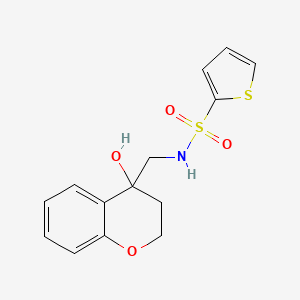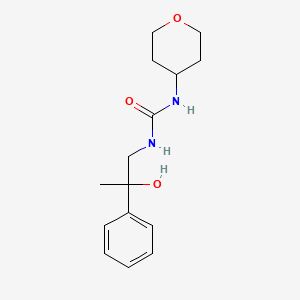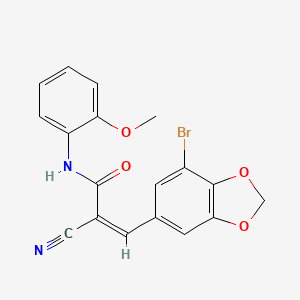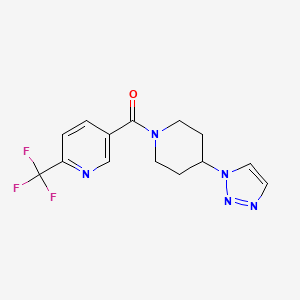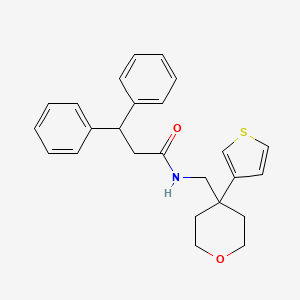
3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a propanamide group, a thiophene ring, and a tetrahydropyran ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The tetrahydropyran ring, for example, is a six-membered ring with one oxygen atom . The thiophene ring is a five-membered ring with one sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure . For example, the presence of the amide group could result in hydrogen bonding, affecting its solubility and boiling point.Aplicaciones Científicas De Investigación
Antidepressant Potential and Pharmacological Activities
Compounds with structural features similar to "3,3-diphenyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide" have been investigated for their potential antidepressant properties. For example, a series of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine demonstrated potential as antidepressants with reduced side effects compared to traditional treatments (Bailey et al., 1985). These findings suggest that compounds with diphenyl components might be valuable for developing new antidepressant medications.
Anti-Inflammatory and Analgesic Effects
Research on diphenylpropamide derivatives, including studies on their synthesis and evaluation towards hepatocellular and cervical carcinoma cell lines, indicates these compounds have considerable cytotoxicity against cancer cell lines, highlighting their potential in cancer therapy (Mohareb & Ibrahim, 2022). This suggests that structurally related compounds could have similar applications in researching cancer treatment options.
Material Science Applications
Compounds within this structural family have applications in material science, particularly in the development of optoelectronic devices. Novel heterocyclic compounds have shown promise for optoelectronic applications due to their emissive properties, which are crucial for developing materials for electronic and photonic devices (Ramkumar & Kannan, 2015). This underscores the potential for using complex diphenyl derivatives in creating new materials for electronic applications.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3,3-diphenyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2S/c27-24(26-19-25(12-14-28-15-13-25)22-11-16-29-18-22)17-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-11,16,18,23H,12-15,17,19H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXORMHPSDFFRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-diphenyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

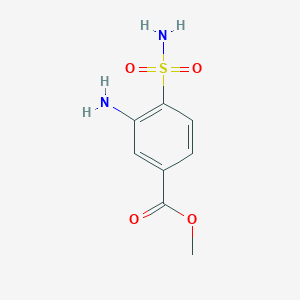
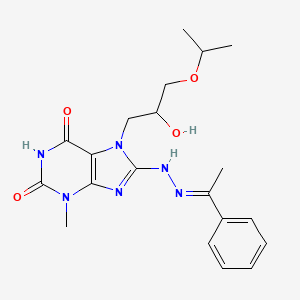
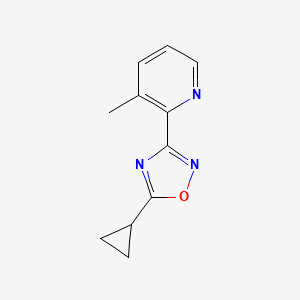
![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)

![N-(2,4-dichlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2454407.png)
![1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B2454410.png)
![4-[2-(2,5-Dimethylphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2454411.png)
![N-[(2-methoxyphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2454415.png)
